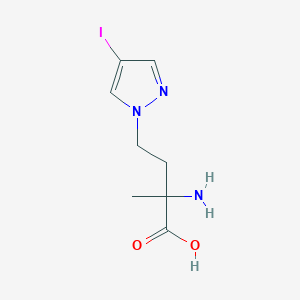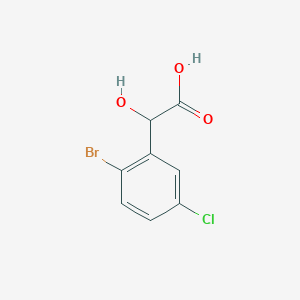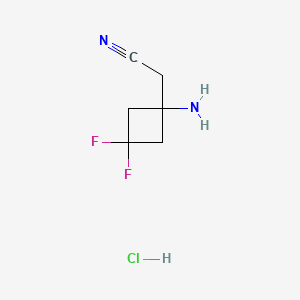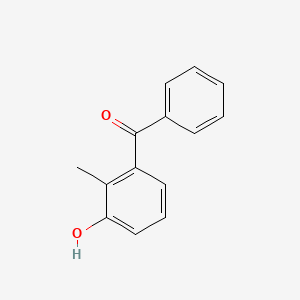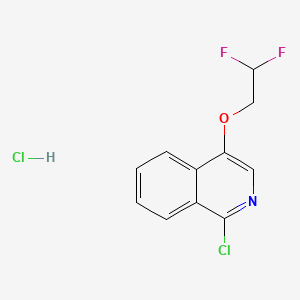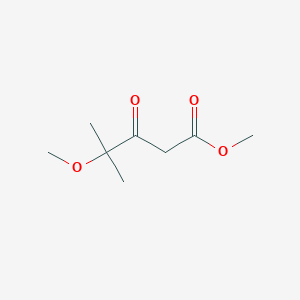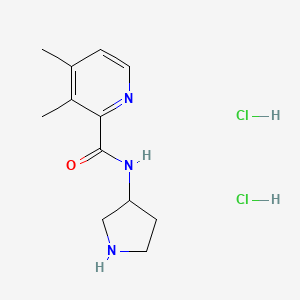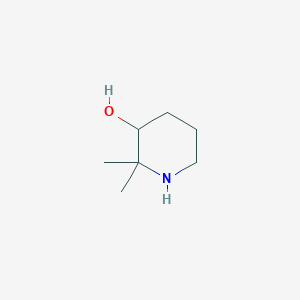
2,2-Dimethylpiperidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylpiperidin-3-ol is a chemical compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom This compound is notable for its structural features, which include two methyl groups attached to the second carbon and a hydroxyl group attached to the third carbon of the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylpiperidin-3-ol typically involves the hydrogenation of piperidine derivatives. One common method includes the use of palladium or rhodium as catalysts in hydrogenation reactions. The process involves the reduction of pyridine derivatives, followed by dehydroxylation and removal of the metalation group .
Industrial Production Methods: Industrial production of this compound often employs similar hydrogenation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the integrity of the piperidine ring and the attached functional groups .
化学反応の分析
Types of Reactions: 2,2-Dimethylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to remove the hydroxyl group.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2,2-Dimethylpiperidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals
作用機序
The mechanism of action of 2,2-Dimethylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the piperidine ring can interact with receptors and enzymes, modulating their activity. These interactions are crucial for its potential therapeutic effects and biological activity .
類似化合物との比較
2,6-Dimethylpiperidine: Another piperidine derivative with two methyl groups attached to the second and sixth carbon atoms.
3,3-Dimethylpiperidin-4-ol: A compound with similar structural features but with the hydroxyl group attached to the fourth carbon.
Comparison: 2,2-Dimethylpiperidin-3-ol is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. Compared to 2,6-Dimethylpiperidine, it has different chemical properties and reactivity due to the presence of the hydroxyl group. Similarly, 3,3-Dimethylpiperidin-4-ol has different reactivity patterns due to the position of the hydroxyl group .
特性
分子式 |
C7H15NO |
|---|---|
分子量 |
129.20 g/mol |
IUPAC名 |
2,2-dimethylpiperidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-7(2)6(9)4-3-5-8-7/h6,8-9H,3-5H2,1-2H3 |
InChIキー |
PWZKQGVBJJCKDU-UHFFFAOYSA-N |
正規SMILES |
CC1(C(CCCN1)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



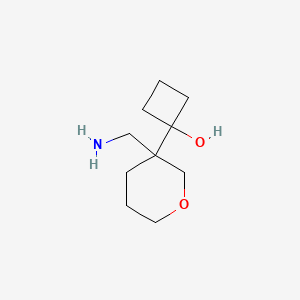
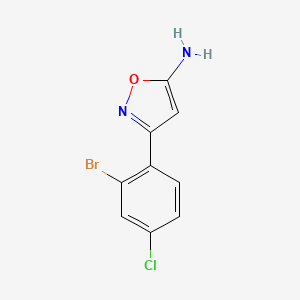


methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B15313396.png)
